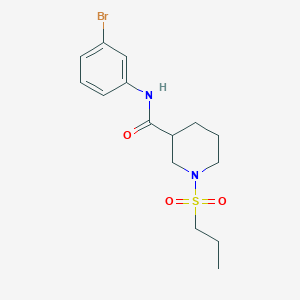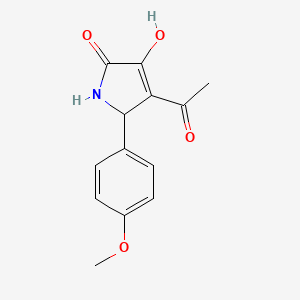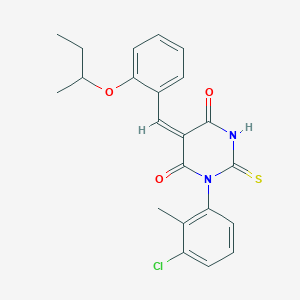
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, also known as BPP-3, is a chemical compound that has been studied for its potential use in scientific research. It is a piperidinecarboxamide derivative that has shown promise in various applications, including as a tool in neuroscience research.
Wirkmechanismus
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide works by selectively blocking ion channels in the brain, which can affect various physiological processes. It has been shown to have a high affinity for certain types of ion channels, which allows it to selectively target them without affecting others.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to affect the function of ion channels in the brain, which can impact various physiological processes such as neurotransmitter release, synaptic plasticity, and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide is its high selectivity for certain types of ion channels, which allows researchers to selectively target them without affecting others. This can be useful in studying the role of specific ion channels in various physiological processes. However, one limitation of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide. One potential application is in the development of new treatments for neurological disorders that involve ion channel dysfunction, such as epilepsy and neuropathic pain. Additionally, further research is needed to better understand the mechanism of action of N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide and its effects on various physiological processes. This could lead to the development of new tools for investigating the function of ion channels in the brain and other tissues.
Synthesemethoden
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis method typically involves the use of various reagents, solvents, and catalysts, and requires a high level of expertise in organic chemistry. The specific synthesis method used can vary depending on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use in various scientific research applications, including as a tool for investigating the function of ion channels in the brain. It has been shown to selectively block certain types of ion channels, which can help researchers better understand their role in various physiological processes.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-2-9-22(20,21)18-8-4-5-12(11-18)15(19)17-14-7-3-6-13(16)10-14/h3,6-7,10,12H,2,4-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKOEPJEDVWRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)
![7-acetyl-3-(benzylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5311451.png)
![1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
amine hydrochloride](/img/structure/B5311525.png)

![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
